Propyl octanoate (CAS: 624-13-5) is a straight-chain fatty acid ester recognized for its characteristic fruity, waxy, and wine-like aroma. As a colorless liquid, it serves as a functional ingredient in the flavor and fragrance industries and is used as a specialty solvent or intermediate in cosmetic and personal care formulations. It is a member of the alkyl octanoate family, which includes common analogs like ethyl and butyl octanoate, but possesses a distinct physicochemical profile that governs its performance in specific applications.
While structurally similar to other alkyl esters like ethyl octanoate or butyl octanoate, substitution is often not viable in precisely controlled formulations. The length of the propyl (C3) alcohol chain provides a specific balance of volatility, polarity, and steric effects that directly impacts performance. These differences manifest as distinct evaporation rates critical for fragrance note architecture, unique organoleptic profiles required in flavor compounding, and altered solvency and handling properties, making propyl octanoate a deliberate choice for achieving specific formulation targets.
Propyl octanoate exhibits a volatility intermediate to its closest commercial analogs, ethyl octanoate and butyl octanoate. Its vapor pressure is approximately 55% lower than that of ethyl octanoate, leading to a slower, more controlled release in fragrance and flavor systems. Conversely, it is significantly more volatile than butyl octanoate, with a vapor pressure over 150% higher, ensuring it does not overly extend drying times in solvent-based applications. This specific volatility is a key parameter for its function as a mid-note in perfumery.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 0.09 mmHg |
| Comparator Or Baseline | Ethyl Octanoate: ~0.2 mmHg; Butyl Octanoate: 0.035 mmHg |
| Quantified Difference | ~55% lower than Ethyl Octanoate; ~157% higher than Butyl Octanoate |
| Conditions | Standard conditions at 25 °C. |
This precisely intermediate volatility allows formulators to control release and evaporation rates, a critical factor for performance in fragrances, flavors, and specialty solvents that cannot be achieved with its nearest analogs.
The organoleptic profile of an ester is a primary driver for its selection in food and fragrance applications. Propyl octanoate is consistently described with a complex profile of coconut, fruity, winey, fatty, and waxy notes. This contrasts sharply with the more singular 'pineapple' and 'apricot' character of ethyl octanoate and the 'buttery,' 'ethereal,' and 'herbal' notes of butyl octanoate. This distinction is not subtle and is a fundamental reason for its specification in creating complex fruit, cognac, and wine-like flavor profiles where other esters would be unsuitable.
| Evidence Dimension | Primary Odor/Flavor Descriptors |
| Target Compound Data | Coconut, fruity, winey, fatty, waxy |
| Comparator Or Baseline | Ethyl Octanoate: Fruity, pineapple, apricot; Butyl Octanoate: Buttery, ethereal, herbal, dank |
| Quantified Difference | Qualitative but distinct and non-overlapping primary sensory characteristics critical for flavor and fragrance creation. |
| Conditions | Standard sensory evaluation by trained panelists. |
For a flavorist or perfumer, the unique 'winey' and 'waxy' character is a specific tool; substituting it with a 'pineapple' or 'buttery' analog would fundamentally alter the final product's profile.
In terms of processability and handling safety, propyl octanoate offers a tangible advantage over more volatile, shorter-chain analogs. Its flash point is approximately 87.8 °C, which is nearly 9 °C higher than that of ethyl octanoate (79 °C). While butyl octanoate has an even higher flash point (~98.9 °C), its low volatility can be a disadvantage in applications requiring controlled evaporation. Propyl octanoate thus occupies a valuable middle ground, balancing performance with a more favorable handling profile than its most common, more volatile substitute.
| Evidence Dimension | Flash Point (TCC) |
| Target Compound Data | 87.8 °C |
| Comparator Or Baseline | Ethyl Octanoate: 79 °C |
| Quantified Difference | 8.8 °C higher than Ethyl Octanoate |
| Conditions | Tagged Closed Cup (TCC) Method. |
A higher flash point can simplify shipping, storage, and manufacturing protocols, potentially reducing engineering controls and safety-related costs compared to more volatile alternatives like ethyl octanoate.
The moderate volatility of propyl octanoate positions it as an effective middle note in perfumery, bridging the gap between volatile top notes and heavy base notes. Its specific waxy and fruity character allows it to add complexity and smooth the transitions within a fragrance profile, a role that cannot be filled by the faster-evaporating ethyl octanoate or the more tenacious butyl octanoate.
The distinct 'winey' and 'fatty' characteristics of propyl octanoate are essential for creating authentic and complex fruit flavors such as apricot, as well as cognac and wine profiles. In applications where the goal is to mimic the aroma of fermented beverages or add richness to a fruit accord, its profile is a more suitable choice than the simpler, high-impact fruitiness of shorter-chain esters.
In cosmetic and personal care formulations, propyl octanoate serves as an effective solvent or carrier with a controlled evaporation rate and a pleasant, mild scent. Its higher flash point compared to some more volatile esters provides an improved safety margin during manufacturing and storage, making it a considered choice for lotions, creams, and hair care products.
Irritant